Cholesta-5,7-dien-3beta-ol, 3,5-dinitrobenzoate
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Overview
Description
- Its structure consists of a cholesterol backbone modified by the addition of a dinitrobenzoate group at position 3β.
- Cholesta-5,7-dien-3β-ol, 3,5-dinitrobenzoate is an intermediate in the synthesis of vitamin D and is essential for maintaining calcium homeostasis and bone health.
Cholesta-5,7-dien-3β-ol, 3,5-dinitrobenzoate: is a steroidal compound with the molecular formula C₂₇H₄₄O. It is also known as Δ5,7-cholesterol or 7-dehydrocholesterol. The compound plays a crucial role in the biosynthesis of vitamin D.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the conversion of cholesterol to 7-dehydrocholesterol, followed by esterification with 3,5-dinitrobenzoic acid.
Reaction Conditions: The specific reaction conditions depend on the synthetic route chosen.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: Cholesta-5,7-dien-3β-ol, 3,5-dinitrobenzoate can undergo various reactions due to its steroidal structure.
Common Reagents and Conditions:
Major Products: The primary product is vitamin D3, which plays a critical role in calcium absorption and bone health.
Scientific Research Applications
Chemistry: Researchers study this compound to understand its reactivity and its role in vitamin D biosynthesis.
Biology: It serves as a precursor for vitamin D, which regulates calcium metabolism, immune function, and cell growth.
Medicine: Vitamin D deficiency is associated with various health conditions, making this compound relevant for clinical studies.
Industry: The pharmaceutical industry uses vitamin D derivatives for supplements and medications.
Mechanism of Action
Vitamin D Activation: Cholesta-5,7-dien-3β-ol, 3,5-dinitrobenzoate is converted to vitamin D3 (cholecalciferol) in the skin upon exposure to UVB radiation.
Molecular Targets: Vitamin D receptors (VDRs) in various tissues bind to activated vitamin D, regulating gene expression related to calcium homeostasis, immune response, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds: Other sterols, such as cholesterol and ergosterol, share structural similarities.
Uniqueness: Cholesta-5,7-dien-3β-ol, 3,5-dinitrobenzoate stands out due to its specific modification (the dinitrobenzoate group) and its role as a precursor for vitamin D.
Properties
CAS No. |
5895-91-0 |
---|---|
Molecular Formula |
C34H46N2O6 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C34H46N2O6/c1-21(2)7-6-8-22(3)29-11-12-30-28-10-9-24-19-27(13-15-33(24,4)31(28)14-16-34(29,30)5)42-32(37)23-17-25(35(38)39)20-26(18-23)36(40)41/h9-10,17-18,20-22,27,29-31H,6-8,11-16,19H2,1-5H3 |
InChI Key |
MHKATTFAVWBPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])C)C |
Origin of Product |
United States |
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